molecular formula C19H16O4 B13793761 Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- CAS No. 71315-16-7

Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)-

Cat. No.: B13793761
CAS No.: 71315-16-7
M. Wt: 308.3 g/mol
InChI Key: BAHQNJTUXOYSSF-UHFFFAOYSA-N
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Description

Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- is a complex organic compound that features both biphenyl and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of Biphenyl and Furan Precursors: Initial steps often involve the preparation of biphenyl and furan derivatives through reactions such as Suzuki coupling or Friedel-Crafts acylation.

    Coupling Reactions: The biphenyl and furan moieties are then coupled using reagents like palladium catalysts under specific conditions to form the desired compound.

    Hydracrylic Acid Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the biphenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Hydracrylic acid derivatives: Compounds with similar hydracrylic acid groups but different substituents.

    Biphenyl derivatives: Compounds featuring biphenyl moieties with various functional groups.

    Furan derivatives: Compounds containing furan rings with different substituents.

Uniqueness

Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- is unique due to the combination of biphenyl and furan moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

71315-16-7

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

3-(furan-2-yl)-3-hydroxy-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C19H16O4/c20-18(21)13-19(22,17-7-4-12-23-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12,22H,13H2,(H,20,21)

InChI Key

BAHQNJTUXOYSSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)(C3=CC=CO3)O

Origin of Product

United States

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